1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality 1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
The first chemical synthesis of a class of purine analogues, which include derivatives similar to 1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, has been described, highlighting their moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978). This study signifies the potential of such compounds in the development of antiviral medications.
Antitumor Activity and Vascular Relaxing Effects
Further investigations into novel heterocycles, including the [1,2,4]triazino derivatives, have examined their biological activities, revealing antitumor activities against P 388 leukemia and exploratory results regarding their vascular relaxing effects, although no potent activity was recorded in the latter (Ueda et al., 1987).
Organocatalyzed Polymerization
Research on organocatalyzed ring-opening polymerization of related compounds underscores their utility in creating novel polymeric materials. One study demonstrates the synthesis of a poly(ester amide) homopolymer from a derivative, showcasing its potential in drug delivery applications (Göppert et al., 2022).
Catalysis in Organic Synthesis
The synthesis and catalytic applications of derivatives have been explored, with one study detailing the creation of a vanadium (V) complex supported on modified magnetic nanoparticles. This complex exhibited high conversions and selectivities in the epoxidation of allyl alcohols, illustrating its efficiency as a reusable catalyst in organic synthesis (Azarkamanzad et al., 2018).
properties
IUPAC Name |
1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-6-8-10-22-16(25)14-15(21(5)18(22)26)19-17-23(11-9-7-2)20-12(3)13(4)24(14)17/h6-9,13H,10-11H2,1-5H3/b8-6+,9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPTYIPHOUUMH-CDJQDVQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC=CC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3C/C=C/C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.